molecular formula C23H23F3N2O4 B2532881 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848745-30-2

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2532881
CAS No.: 848745-30-2
M. Wt: 448.442
InChI Key: ODRQOTDSAOSCOZ-UHFFFAOYSA-N
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Description

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxyethyl piperazine moiety, a phenyl group, and a trifluoromethyl group attached to the chromen-4-one core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the chromen-4-one core can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine moiety and the chromen-4-one core are believed to play crucial roles in its biological activities. These interactions can modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one lies in its specific combination of functional groups and its potential for diverse scientific research applications. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for further study .

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4/c24-23(25,26)22-19(15-4-2-1-3-5-15)20(31)16-6-7-18(30)17(21(16)32-22)14-28-10-8-27(9-11-28)12-13-29/h1-7,29-30H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRQOTDSAOSCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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